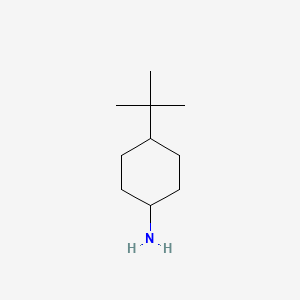

4-叔丁基环己胺

描述

Synthesis Analysis

The synthesis of 4-tert-Butylcyclohexylamine and its derivatives involves multiple organic reactions, showcasing the compound's adaptability in chemical synthesis. For instance, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been shown to be highly stereoselective, producing hydrodimers with axial cyclohexyl rings and axial methoxycarbonyl groups, confirmed by X-ray crystallography (Utley et al., 1995). Another approach involves the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate, which yields methyl 4-tert-butylcyclohexanecarboxylate through a smooth process under kinetic control (Matteis & Utley, 1992).

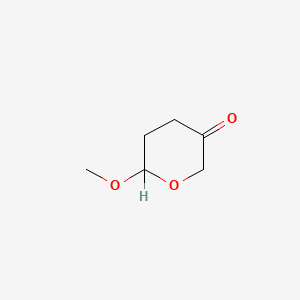

Molecular Structure Analysis

The molecular structure of 4-tert-Butylcyclohexylamine derivatives reveals the influence of substituents on the compound's stereochemistry and electronic properties. For example, ligand substitution reactions with tricyclohexylphosphine on W6S8L6 clusters containing 4-tert-butylpyridine or n-butylamine have been studied, highlighting the structural versatility and potential for creating low-dimensional cluster linking structures (Jin, Venkataraman, & Disalvo, 2000).

Chemical Reactions and Properties

4-tert-Butylcyclohexylamine participates in various chemical reactions, indicating its reactivity and functional group compatibility. The compound's involvement in ligand substitution reactions and its ability to form complexes with other molecules demonstrate its chemical versatility. For instance, the formation of molecular complexes with phenols through the Mannich reaction underscores its reactivity and potential for creating new chemical entities (Komissarova et al., 2003).

Physical Properties Analysis

The physical properties of 4-tert-Butylcyclohexylamine derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in material science and organic synthesis. Polymers derived from bis(ether anhydride) with 4-tert-butylcyclohexane show excellent solubility and thermal stability, indicating their potential for advanced material applications (Liaw, Hsu, & Liaw, 2001).

Chemical Properties Analysis

The chemical properties of 4-tert-Butylcyclohexylamine, such as reactivity with various nucleophiles and electrophiles, are central to its utility in organic synthesis. For example, the desymmetrization of metallated cyclohexadienes with chiral N-tert-butanesulfinyl imines highlights the compound's potential for enantioselective synthesis, offering pathways to synthesize natural product derivatives with high diastereoselectivity (Maji, Fröhlich, & Studer, 2008).

科学研究应用

药理学应用

- CCR2拮抗剂:已经探索了4-叔丁基环己胺衍生物的药理潜力。例如,一种衍生物BMS-753426被确定为CC趋化因子受体2(CCR2)的有效口服生物利用度拮抗剂,与其前体相比,在药代动力学性质上显示出显著改善。该化合物对CCR5具有增强的亲和力,并在单核细胞迁移和多发性硬化模型中展示了活性(Yang et al., 2021)。

化学合成和材料应用

- 化学中的簇连接:该化合物已被用于配体取代反应,以制备具有混合轴配体的簇,用于低维簇连接。这些反应对于理解W6S8L6-n(PCy3)n系列中部分取代络合物的形成具有重要意义(Jin, Venkataraman, & Disalvo, 2000)。

- 药物释放机制:关于p-叔丁基二异氧杂环己[4]芳烃的研究揭示了其在制备适用于储存和控制药物释放的软凝胶方面的潜力,利用其结构特性实现水中持续药物释放(Guo et al., 2020)。

防腐应用

- 防腐性能:类似于4-叔丁基环己胺的结构相关新型杂环化合物,如叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯,已被研究其防腐蚀活性。这些化合物在保护金属表面免受腐蚀介质中的潜力方面表现出潜力,突显了它们在防腐蚀中的作用(Praveen et al., 2021)。

聚合物和材料科学

- 聚合物合成:在聚合物科学领域,4-叔丁基环己胺的衍生物已被用于合成具有低介电常数和高有机溶解性等独特性能的聚合物。这展示了该化合物在创造具有特定电气和溶解性特性的先进材料方面的实用性(Chern & Tsai, 2008)。

催化

- 有机反应中的催化:该化合物已参与研究,重点关注催化作用,如叔丁基苯酚的氢化反应。该领域的研究探讨了4-叔丁基环己胺及其衍生物在增强催化过程的效率和选择性方面的作用(Hiyoshi et al., 2007)。

安全和危害

4-tert-Butylcyclohexylamine is considered hazardous. It’s a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It’s often used in organic synthesis reactions as a catalyst, ligand, or reagent .

Biochemical Pathways

It’s often used in deacidification, oxidation reactions, reduction reactions, and the synthesis of carbonyl compounds .

Result of Action

It’s often used as an intermediate for surfactants, dyes, and rubber antioxidants .

Action Environment

It’s known to be air sensitive and should be stored in a dark place under an inert atmosphere at room temperature .

属性

IUPAC Name |

4-tert-butylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNLXETYTAAURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202320, DTXSID901267492 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5400-88-4, 2163-34-0 | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the conformational preferences of 4-tert-butylcyclohexylamine in different solvents?

A: Research indicates that the cis isomer of 4-tert-butylcyclohexylamine exhibits a higher partition coefficient compared to the trans isomer in aqueous methanol and pentane mixtures. [] This difference in partitioning behavior is attributed to the stronger hydrophilicity of the equatorial amino group in the cis isomer. [] The study suggests that the amino group's hydrogen bonding with water significantly influences the conformational equilibrium, leading to a greater preference for the cis conformation in aqueous environments. []

Q2: How does the structure of 4-tert-butylcyclohexylamine derivatives affect their thermal properties?

A: Studies on dimeric naphthalene diimides synthesized using 4-tert-butylcyclohexylamine as a building block demonstrate the impact of structural modifications on thermal properties. [, ] The incorporation of 4-tert-butylcyclohexylamine into these diimide structures resulted in amorphous materials with glass transition temperatures ranging from 132 °C to 266 °C. [, ] These findings highlight the influence of the 4-tert-butylcyclohexyl moiety on the overall molecular packing and intermolecular interactions, ultimately affecting the thermal behavior of the resulting materials.

Q3: Can you describe a method for simultaneously determining the difference in acidity constants (ΔpKa) of multiple compounds using 4-tert-butylcyclohexylamine as an example?

A: A multicomponent NMR titration method has been developed to precisely determine the ΔpKa of multiple compounds in a single experiment. [] Using a mixture of 4-tert-butylcyclohexylamine stereoisomers titrated with DCl in a CD3OD/D2O solvent system, the method successfully measured the difference in their acid dissociation constants. [] By monitoring the variations in H1 chemical shifts during the titration, researchers determined that the trans stereoisomer of 4-tert-butylcyclohexylamine is more basic than the cis isomer by 0.121 ± 0.002 pK units in this solvent system. [] This approach proves valuable for efficiently analyzing the relative acidity of multiple compounds simultaneously.

Q4: Has 4-tert-butylcyclohexylamine been utilized in the synthesis of organometallic compounds? If so, can you provide an example?

A: Yes, 4-tert-butylcyclohexylamine has been employed as a ligand in the synthesis of triosmium nitrite clusters. [] Reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with 4-tert-butylcyclohexylamine produces two isomeric clusters, [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2C6H10But-4)], denoted as 6a and 6b. [] This example demonstrates the utility of 4-tert-butylcyclohexylamine in coordinating to metal centers, potentially influencing the reactivity and properties of the resulting organometallic complexes.

Q5: Are there any established synthetic routes for preparing Montelukast Sodium using 4-tert-butylcyclohexylamine?

A: Multiple patents describe the use of 4-tert-butylcyclohexylamine in the synthesis of Montelukast Sodium, a medication used to treat asthma and allergic rhinitis. [, , ] The described processes involve the reaction of a specific methanesulfonyl intermediate with 4-tert-butylcyclohexylamine, followed by purification and conversion to the final sodium salt form. [, , ] These patents highlight the practical application of 4-tert-butylcyclohexylamine as a crucial reagent in the multi-step synthesis of pharmaceutically relevant compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

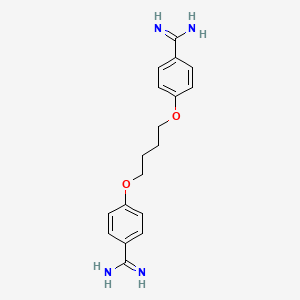

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)

![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)